molecular formula C6H9N7O2 B1307569 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide CAS No. 338405-25-7

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide

Cat. No.: B1307569
CAS No.: 338405-25-7
M. Wt: 211.18 g/mol
InChI Key: JCPSSMPGQJNCKC-UHFFFAOYSA-N
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Description

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide is a complex organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Ethanimidoyl Group: This step involves the reaction of the triazole ring with an ethanimidoyl chloride under basic conditions to form the ethanimidoyl derivative.

    Formation of the Hydrazino Group: The ethanimidoyl derivative is then reacted with hydrazine to introduce the hydrazino group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various functional groups attached to the triazole ring.

Scientific Research Applications

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.

    Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler compound with a similar triazole ring structure.

    2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}ethyl acetate: A derivative with an additional ethyl acetate group.

Uniqueness

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

338405-25-7

Molecular Formula

C6H9N7O2

Molecular Weight

211.18 g/mol

IUPAC Name

N'-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]oxamide

InChI

InChI=1S/C6H9N7O2/c7-4(1-13-3-9-2-10-13)11-12-6(15)5(8)14/h2-3H,1H2,(H2,7,11)(H2,8,14)(H,12,15)

InChI Key

JCPSSMPGQJNCKC-UHFFFAOYSA-N

Isomeric SMILES

C1=NN(C=N1)C/C(=N/NC(=O)C(=O)N)/N

SMILES

C1=NN(C=N1)CC(=NNC(=O)C(=O)N)N

Canonical SMILES

C1=NN(C=N1)CC(=NNC(=O)C(=O)N)N

Origin of Product

United States

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